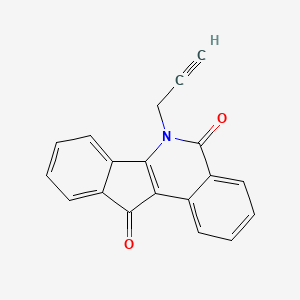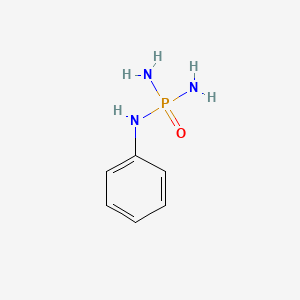
N-Phenylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylphosphoric triamide is an organic compound with the molecular formula C6H10N3OP. It is a derivative of phosphoric triamide where one of the nitrogen atoms is bonded to a phenyl group. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenylphosphoric triamide can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, amines, and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
N-Phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme regulation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can regulate various biochemical pathways, making it useful in both agricultural and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-Butylphosphoric triamide
- N-Isonicotinyl phosphoric triamide
- N-Nicotinyl phosphoric triamide
Uniqueness
N-Phenylphosphoric triamide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric triamides. This uniqueness makes it particularly valuable in specific applications, such as enzyme inhibition and industrial processes .
Propiedades
Número CAS |
40249-62-5 |
|---|---|
Fórmula molecular |
C6H10N3OP |
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
N-diaminophosphorylaniline |
InChI |
InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |
Clave InChI |
OMPVAQNHVHNJEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




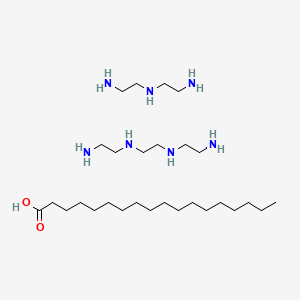
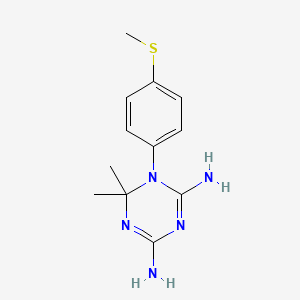
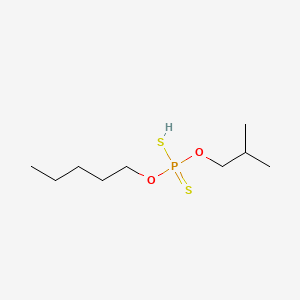
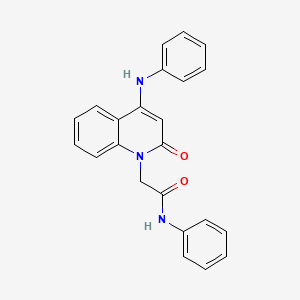
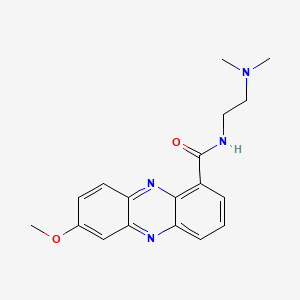
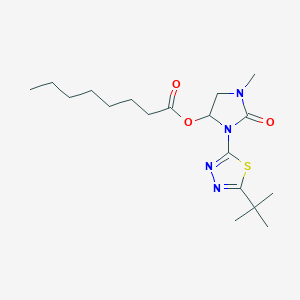
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)


